1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2-oxabicyclo[311]heptane is a bicyclic organic compound featuring an iodomethyl group and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reaction of a suitable bicyclic precursor with iodomethane under specific conditions. For instance, the use of N-hydroxyphthalimide esters of the corresponding carboxylic acids in a photocatalytic Minisci-like reaction has been reported . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and may require a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicyclo structure provides rigidity and specific spatial orientation. These interactions can influence biological pathways and molecular recognition processes.
Comparison with Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be compared with other bicyclic compounds such as:
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one: This compound features an azabicyclo structure and is used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of an iodomethyl group and an oxabicyclo structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBLETYZTVRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.